5-Chlorovaleryl chloride (CAS 1575-61-7) is a highly reactive, bifunctional aliphatic building block characterized by a five-carbon chain terminating in both an acyl chloride and an alkyl chloride. In industrial and pharmaceutical procurement, it is primarily valued for its precise chemoselectivity: the highly electrophilic acyl chloride reacts rapidly with nucleophiles (such as amines or alcohols) under mild conditions, while the terminal alkyl chloride remains intact for subsequent, controlled intramolecular alkylation or substitution [1]. This sequential reactivity makes it a critical precursor for synthesizing 6-membered nitrogen heterocycles, most notably piperidones and valerolactams, which are fundamental structural motifs in major active pharmaceutical ingredients (APIs) like the anticoagulant Apixaban[2]. As a moisture-sensitive, colorless to pale-yellow liquid, its procurement specifications heavily prioritize high GC purity (>99%) and minimal residual valerolactone to ensure reproducible yields in multi-ton manufacturing workflows.
Generic substitution of 5-chlorovaleryl chloride with closely related aliphatic acid chlorides leads to structural or process failures in target-oriented synthesis. Substituting with homologs like 4-chlorobutyryl chloride or 6-chlorohexanoyl chloride fundamentally alters the downstream cyclization geometry, forcing the formation of 5-membered (pyrrolidone) or 7-membered (azepane) rings, respectively, rather than the strictly required 6-membered piperidone rings . Furthermore, attempting to use a di-acid chloride like glutaryl chloride as a substitute fails because it lacks the chemoselectivity of a dual acyl/alkyl system; glutaryl chloride reacts simultaneously at both termini with primary amines, resulting in cross-linked diamides or polymeric byproducts instead of the desired mono-amide intermediate . Finally, simple valeryl chloride lacks the terminal halogen entirely, eliminating the possibility of the secondary intramolecular alkylation step required to close the heterocyclic ring.
The primary procurement driver for 5-chlorovaleryl chloride is its exact chain length, which dictates the geometry of downstream cyclization. When reacted with primary amines and subsequently treated with a base (e.g., sodium hydride or potassium carbonate), 5-chlorovaleryl chloride exclusively yields 6-membered piperidone/valerolactam rings [1]. In contrast, the closest homolog, 4-chlorobutyryl chloride, exclusively yields 5-membered pyrrolidone rings under identical conditions. This 100% divergence in target molecular geometry means that for APIs requiring a piperidine/piperidone core (such as Apixaban), 5-chlorovaleryl chloride has no viable drop-in substitute.
| Evidence Dimension | Resulting Heterocycle Ring Size |
| Target Compound Data | Forms 6-membered rings (piperidones/valerolactams) |
| Comparator Or Baseline | 4-Chlorobutyryl chloride (Forms 5-membered rings / pyrrolidones) |
| Quantified Difference | 100% structural divergence (6-membered vs 5-membered core) |
| Conditions | Intramolecular N-alkylation post-amidation with primary amines |
Buyers manufacturing piperidone-based pharmaceuticals must procure the exact 5-carbon bifunctional chain, as homologs will fundamentally alter the API structure.
5-Chlorovaleryl chloride offers highly differentiated reactivity between its two functional groups, enabling controlled, stepwise synthesis. At low temperatures (0-5 °C), the acyl chloride undergoes >95% selective mono-amidation with anilines (such as p-nitroaniline), leaving the terminal alkyl chloride fully intact for a subsequent base-catalyzed cyclization step [1]. If a buyer were to substitute a 5-carbon di-acid chloride (glutaryl chloride), the lack of differentiation between the two highly reactive acyl groups leads to simultaneous di-amidation or oligomerization, dropping the yield of the desired mono-functionalized intermediate to near zero. This chemoselectivity ensures high material efficiency and prevents the formation of complex, hard-to-separate polymeric mixtures.
| Evidence Dimension | Stepwise Mono-functionalization Yield |
| Target Compound Data | >95% selective mono-amidation at the acyl site |
| Comparator Or Baseline | Glutaryl chloride (Yields primarily di-amides and oligomers) |
| Quantified Difference | Near total elimination of cross-linked diamide byproducts |
| Conditions | Reaction with primary amines at 0-5 °C in THF/K2CO3 |
This chemoselectivity allows process chemists to perform sequential reactions without massive yield losses to polymeric byproducts, directly lowering raw material costs.
For industrial procurement, the purity profile of the bifunctional precursor is critical to avoiding downstream bottlenecks. High-grade commercial 5-chlorovaleryl chloride achieves >99.3% GC purity, with strict limits on cyclized impurities (e.g., valerolactone <0.5%) and unreacted acids [1]. When compared to standard technical-grade aliphatic chlorides or crude synthesized mixtures, which often contain 2-5% unreacted lactones or di-chlorinated byproducts, the high-purity grade prevents the accumulation of structurally similar impurities during the synthesis of sensitive APIs. This high baseline purity translates to an overall step yield of >85% in the formation of complex heterocyclic intermediates, minimizing the need for costly chromatographic purification.
| Evidence Dimension | Precursor Purity and Impurity Limits |
| Target Compound Data | >99.3% GC purity with <0.5% valerolactone |
| Comparator Or Baseline | Technical-grade mixtures (Often 2-5% cyclic/unreacted impurities) |
| Quantified Difference | Reduction of critical process impurities by >80% |
| Conditions | Industrial scale GC-FID analysis and subsequent API synthesis |
Procuring a >99% pure grade with controlled lactone levels is essential for avoiding regulatory impurity flags and costly purification steps in GMP pharmaceutical manufacturing.
Due to its absolute specificity in forming 6-membered piperidone rings, 5-chlorovaleryl chloride is the required starting material for the synthesis of 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one derivatives. These are the critical structural backbones for Apixaban and related Factor Xa anticoagulant APIs, where ring-size fidelity is non-negotiable [1].
Leveraging its chemoselective stepwise reactivity, this compound is heavily procured for the synthesis of GABA-related drugs and novel tachykinin receptor antagonists. The ability to cleanly acylate an amine and subsequently close a 6-membered lactam ring without cross-linking makes it highly effective for constructing complex CNS drug scaffolds [2].
In agrochemical manufacturing, 5-chlorovaleryl chloride is used as a highly pure precursor to synthesize 1,1,7-trichloro-1-hepten-3-one. The precise 5-carbon chlorinated chain is essential for the lipophilicity and environmental degradation profile of advanced pyrazole-based herbicides, requiring high-yield industrial scalability.
Corrosive;Irritant